molecular formula C10H16N2 B14841434 3-(4,5-Dimethylpyridin-3-YL)propan-1-amine

3-(4,5-Dimethylpyridin-3-YL)propan-1-amine

Cat. No.: B14841434
M. Wt: 164.25 g/mol
InChI Key: FTSQPROKLPIGLF-UHFFFAOYSA-N
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Description

3-(4,5-Dimethylpyridin-3-YL)propan-1-amine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound features a pyridine ring substituted with two methyl groups at positions 4 and 5, and a propan-1-amine group at position 3. It is a heterocyclic amine that can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethylpyridin-3-YL)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(4,5-Dimethylpyridin-3-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethylpyridin-3-YL)propan-1-amine is unique due to the presence of the dimethyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(4,5-dimethylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C10H16N2/c1-8-6-12-7-10(9(8)2)4-3-5-11/h6-7H,3-5,11H2,1-2H3

InChI Key

FTSQPROKLPIGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C)CCCN

Origin of Product

United States

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